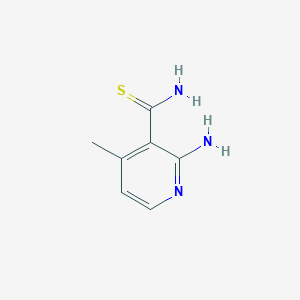

2-Amino-4-methylpyridine-3-carbothioamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4-methylpyridine-3-carbothioamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3S/c1-4-2-3-10-6(8)5(4)7(9)11/h2-3H,1H3,(H2,8,10)(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLLHHRWLVFPVFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)N)C(=S)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1505181-01-0 | |

| Record name | 2-amino-4-methylpyridine-3-carbothioamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Strategies and Chemical Reactivity of 2 Amino 4 Methylpyridine 3 Carbothioamide

Development of Synthetic Routes to 2-Amino-4-methylpyridine-3-carbothioamide

The synthesis of this compound can be approached through convergent strategies that either construct the pyridine (B92270) ring with the desired substituents in place or introduce the functional groups onto a pre-existing pyridine core. A logical and efficient pathway involves the initial synthesis of a substituted pyridine precursor, such as 2-amino-4-methylnicotinonitrile, followed by the conversion of the nitrile group to a carbothioamide.

Methodologies for Pyridine Ring Construction with Specific Substitution Patterns

The construction of the polysubstituted pyridine core is a critical first step. Multicomponent reactions are particularly efficient for creating such densely functionalized heterocyclic systems. One established method involves a one-pot reaction of an enaminone, malononitrile, and a primary amine under solvent-free conditions to yield 2-aminopyridine derivatives. For the target molecule, a plausible route begins with the synthesis of 2-amino-4-methylnicotinonitrile. This can be achieved by reacting a suitable ketone or enone with malononitrile and an ammonia source.

Another versatile approach is the reaction of chalcones with malononitrile and ammonium acetate in refluxing ethanol, which yields highly substituted 2-aminonicotinonitriles. By selecting the appropriate chalcone precursor derived from an acetophenone and an aldehyde, the desired 4-methyl substitution pattern can be achieved.

A summary of common pyridine synthesis methodologies is presented below.

| Synthesis Method | Precursors | General Applicability | Reference |

| Multicomponent Reaction | Enaminone, Malononitrile, Primary Amine | High efficiency for diverse 2-aminopyridines. | |

| Chalcone-based Synthesis | Chalcone, Malononitrile, Ammonium Acetate | Versatile for 2-amino-4,6-di-substituted nicotinonitriles. | |

| Knoevenagel Condensation Route | (E)-4-(dimethylamino)but-3-en-2-one, Malononitrile | Leads to precursors for chloronicotinonitriles. |

Introduction of the Carbothioamide Functionality

With the precursor 2-amino-4-methylnicotinonitrile (CAS 71493-76-0) in hand, the next key transformation is the introduction of the carbothioamide group. This is most commonly and effectively achieved by treating the nitrile with a source of hydrogen sulfide (H₂S). This reaction, often carried out in a basic medium such as pyridine or with a reagent like sodium hydrosulfide (NaSH), converts the cyano group (-C≡N) into the desired carbothioamide moiety (-CSNH₂).

Reaction Scheme: 2-amino-4-methylnicotinonitrile + H₂S (in base) → this compound

This thionation reaction is a standard and widely used method for the synthesis of thioamides from their corresponding nitriles.

Amino and Methyl Group Installation and Modification

The amino and methyl groups are typically incorporated during the pyridine ring synthesis rather than being added post-synthetically. In the multicomponent synthesis approaches mentioned previously, the 2-amino group originates from the amine component (e.g., ammonium acetate or a primary amine), while the 4-methyl group is derived from the ketone or enone precursor.

For instance, in a synthesis starting from (E)-4-(dimethylamino)but-3-en-2-one and malononitrile, the methyl group at the 4-position of the resulting pyridine ring is pre-installed in the butenone starting material. This strategy of building the ring from appropriately substituted acyclic precursors is generally more efficient and regioselective than attempting to functionalize a simple pyridine ring. While methods for direct C-H alkylation and amination of pyridines exist, they can suffer from issues with regioselectivity and harsh reaction conditions.

Derivatization from Related Pyridine-3-carbothioamide Precursors

An alternative, though potentially less direct, synthetic strategy involves starting with an existing pyridine-3-carbothioamide (CAS 4621-66-3) and subsequently introducing the amino and methyl groups. This approach is synthetically challenging due to the directing effects of the pyridine nitrogen and the carbothioamide group.

Introducing a methyl group at the 4-position and an amino group at the 2-position would require specific C-H functionalization or substitution reactions. The Chichibabin reaction could potentially introduce the 2-amino group, but its success would depend heavily on the substrate and conditions. Similarly, regioselective methylation at the C-4 position would be difficult to control. Therefore, building the substituted ring from acyclic precursors remains the more synthetically viable and preferred route.

Exploration of Chemical Transformations of this compound

The chemical reactivity of this compound is dominated by the carbothioamide moiety, which is a versatile functional group for further chemical transformations, particularly in the synthesis of fused heterocyclic systems.

Reactivity at the Carbothioamide Moiety

The carbothioamide group is a rich hub of reactivity. The sulfur atom is nucleophilic and can be readily alkylated, while the adjacent amino group and the pyridine 2-amino group can participate in cyclization reactions.

S-Alkylation: The thioamide sulfur can be alkylated with various electrophiles, such as methyl iodide or α-halo ketones, typically in the presence of a base. This reaction forms a thioimidate intermediate, which is often not isolated but used directly in subsequent reactions.

Cyclization Reactions: The true synthetic utility of the 2-amino-pyridine-3-carbothioamide scaffold lies in its ability to undergo intramolecular cyclization to form fused ring systems. The most prominent example is the Gewald reaction, which, although primarily known for synthesizing 2-aminothiophenes, shares mechanistic principles with the cyclization of related thioamides.

By reacting this compound with α-halocarbonyl compounds (e.g., chloroacetonitrile, ethyl chloroacetate, or phenacyl bromide), it is possible to construct a fused thieno[2,3-b]pyridine ring system. The reaction proceeds via initial S-alkylation followed by an intramolecular Thorpe-Ziegler cyclization, where the active methylene group generated attacks the adjacent cyano group (if starting from a nitrile precursor) or undergoes condensation. This type of reaction is a powerful method for creating complex heterocyclic structures.

The table below summarizes potential cyclization reactions.

| Reagent | Intermediate Step | Final Fused Ring System | Reference |

| α-Haloacetonitrile | S-alkylation followed by Thorpe-Ziegler cyclization | 3-Aminothieno[2,3-b]pyridine | |

| Ethyl Chloroacetate | S-alkylation followed by intramolecular condensation | Thieno[2,3-b]pyridin-3-one | |

| α-Halo Ketones | S-alkylation followed by intramolecular condensation | 3-Substituted thieno[2,3-b]pyridine | |

| Triethyl Orthoformate | Formation of an ethoxymethyleneamino intermediate | Pyrimido[4',5':4,5]thieno[2,3-b]pyridine (after further steps) |

These transformations highlight the synthetic potential of this compound as a building block for more complex and potentially biologically active molecules.

Reactions Involving the 2-Amino Group

The 2-amino group in this compound is expected to exhibit reactivity typical of other 2-aminopyridine derivatives. This includes nucleophilic substitution reactions, diazotization, and condensation reactions. The electronic nature of the pyridine ring and the presence of the adjacent carbothioamide group can influence the reactivity of this amino group.

One of the fundamental reactions of 2-aminopyridines is their reaction with nitrous acid to form a diazonium salt. While these diazonium salts are often unstable, they can serve as intermediates for the introduction of various other functional groups at the 2-position of the pyridine ring. For instance, subsequent treatment with water can lead to the corresponding 2-hydroxypyridine derivative.

Furthermore, the 2-amino group can readily undergo acylation and sulfonylation reactions with appropriate acylating or sulfonylating agents, such as acid chlorides or sulfonyl chlorides, to form the corresponding amides and sulfonamides. These reactions are typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Condensation reactions with carbonyl compounds are also a characteristic feature of 2-aminopyridines. For example, reaction with aldehydes and ketones can yield Schiff bases (imines), which can be further modified or used in cyclization reactions.

The table below summarizes some of the expected reactions involving the 2-amino group of this compound, based on the known reactivity of related compounds.

| Reagent | Reaction Type | Expected Product |

| Nitrous Acid (HNO₂) | Diazotization | 2-Diazo-4-methylpyridine-3-carbothioamide cation |

| Acyl Halide (RCOCl) | Acylation | N-(4-methyl-3-carbothioamidopyridin-2-yl)amide |

| Sulfonyl Halide (RSO₂Cl) | Sulfonylation | N-(4-methyl-3-carbothioamidopyridin-2-yl)sulfonamide |

| Aldehyde (RCHO) | Condensation | N-((E)-R-ylmethylene)-4-methyl-3-carbothioamidopyridin-2-amine |

| Ketone (RCOR') | Condensation | N-((E)-RR'methylene)-4-methyl-3-carbothioamidopyridin-2-amine |

Transformations of the Pyridine Core

The pyridine core of this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic reagents. The substituents already present on the ring, the 2-amino and 4-methyl groups, will direct the position of further substitution.

Electrophilic aromatic substitution reactions on the pyridine ring are generally less facile than on benzene and typically require harsh conditions. When they do occur, the substitution is directed to the positions meta to the nitrogen atom. In the case of this compound, the activating effect of the 2-amino group would likely direct incoming electrophiles to the 5-position.

Conversely, nucleophilic aromatic substitution is more common for pyridine rings, especially with an electron-withdrawing group present or at positions activated by a leaving group. While the carbothioamide group is electron-withdrawing, direct nucleophilic substitution on the unsubstituted positions of the pyridine ring would be challenging without the presence of a good leaving group.

Transformations can also involve the pyridine nitrogen atom. For example, it can be oxidized to an N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. The resulting N-oxide can then facilitate electrophilic substitution at the 4-position or be used to introduce other functional groups.

The table below outlines potential transformations of the pyridine core of this compound.

| Reagent/Condition | Reaction Type | Expected Product |

| Nitrating Mixture (HNO₃/H₂SO₄) | Electrophilic Nitration | 2-Amino-4-methyl-5-nitropyridine-3-carbothioamide |

| Halogen (e.g., Br₂) | Electrophilic Halogenation | 2-Amino-5-bromo-4-methylpyridine-3-carbothioamide |

| Peroxy Acid (e.g., m-CPBA) | N-Oxidation | 2-Amino-4-methyl-3-carbothioamide-1-oxide |

| Organometallic Reagents (e.g., R-Li) | Nucleophilic Addition | Dihydropyridine derivatives |

Heterocyclization Reactions utilizing this compound as a Building Block

The bifunctional nature of this compound, possessing both a nucleophilic amino group and a reactive carbothioamide group, makes it an excellent precursor for the synthesis of various fused heterocyclic systems. The carbothioamide group, in particular, can participate in cyclization reactions through its sulfur and nitrogen atoms.

Reactions with α-halocarbonyl compounds, such as α-haloketones or α-haloesters, are a common strategy for constructing five-membered heterocyclic rings. For instance, the reaction of this compound with an α-haloketone would be expected to yield a thieno[2,3-b]pyridine derivative. The reaction likely proceeds via initial S-alkylation of the carbothioamide followed by intramolecular condensation of the amino group onto the carbonyl carbon.

Similarly, reactions with compounds containing two electrophilic centers can lead to the formation of six-membered rings. For example, condensation with β-dicarbonyl compounds or their equivalents could lead to the formation of pyridothieno-pyrimidines or related structures.

The presence of the 2-amino group also allows for cyclization reactions involving both the amino and the carbothioamide functionalities. For instance, reaction with reagents like carbon disulfide or isothiocyanates could lead to the formation of fused thiadiazole or triazole ring systems.

The following table provides examples of potential heterocyclization reactions using this compound as a starting material.

| Reagent | Resulting Heterocyclic System |

| α-Haloketone (RCOCH₂X) | Thieno[2,3-b]pyridine |

| α-Haloester (RCH(X)COOR') | Thiazolo[3,2-a]pyridinium |

| 1,3-Diketone (RCOCH₂COR') | Pyridothienopyrimidine |

| Carbon Disulfide (CS₂) | Fused Thiadiazole |

| Isothiocyanate (R-N=C=S) | Fused Triazole |

Advanced Spectroscopic and Structural Characterization of 2 Amino 4 Methylpyridine 3 Carbothioamide and Its Analogues

Vibrational Spectroscopic Investigations

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying the functional groups and elucidating the molecular structure of a compound by probing its molecular vibrations.

Fourier Transform Infrared (FT-IR) Spectroscopy for Characteristic Functional Group Modes

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint based on the molecule's functional groups. For 2-Amino-4-methylpyridine-3-carbothioamide, the key functional groups—amino (-NH₂), methyl (-CH₃), pyridine (B92270) ring, and carbothioamide (-C(S)NH₂)-—would exhibit characteristic absorption bands.

The N-H stretching vibrations of the primary amino group and the thioamide group are typically observed in the range of 3500–3200 cm⁻¹. mdpi.com Specifically, two distinct bands corresponding to the asymmetric and symmetric stretching modes of the -NH₂ group are expected. The aromatic C-H stretching vibrations from the pyridine ring would appear around 3100-3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group would be found in the 2980-2850 cm⁻¹ region. mdpi.com

The C=N and C=C stretching vibrations of the pyridine ring typically produce a series of bands in the 1650–1400 cm⁻¹ region. mdpi.com The thioamide group is a composite group, and its vibrations are complex. The "thioamide I" band (primarily C=S stretching and N-H bending) and "thioamide II" band (coupled C-N stretching and N-H bending) are expected in the fingerprint region. The C=S stretching vibration, a key marker for the carbothioamide group, is generally weak in the IR spectrum and can be expected to appear in the 850-600 cm⁻¹ range.

Table 1: Expected FT-IR Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) / Thioamide (-NH₂) | N-H Stretching (asymmetric & symmetric) | 3500 - 3200 |

| Pyridine Ring | Aromatic C-H Stretching | 3100 - 3000 |

| Methyl (-CH₃) | Aliphatic C-H Stretching | 2980 - 2850 |

| Pyridine Ring | C=C and C=N Stretching | 1650 - 1400 |

| Amino (-NH₂) | N-H Bending (Scissoring) | 1650 - 1580 |

| Carbothioamide (-C(S)NH₂) | C=S Stretching | 850 - 600 |

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy is a complementary technique to FT-IR. It involves scattering of monochromatic light from a laser, where the frequency shifts in the scattered light correspond to the vibrational modes of the molecule. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric vibrations and bonds involving heavier atoms often produce stronger signals in Raman spectra.

For this compound, the symmetric vibrations of the pyridine ring are expected to be prominent in the FT-Raman spectrum. The C=S stretching vibration of the carbothioamide group, which is often weak in the IR spectrum, typically gives a more intense and easily identifiable band in the Raman spectrum. nih.gov Aromatic C-H stretching and N-H stretching vibrations would also be observable.

Comparative Analysis of Experimental and Predicted Vibrational Spectra

In modern structural characterization, experimental vibrational spectra are often compared with spectra predicted through quantum chemical calculations, most commonly using Density Functional Theory (DFT). nih.gov This comparative approach allows for a more precise assignment of vibrational modes.

The standard procedure involves:

Geometry Optimization: The molecular structure of this compound would be optimized to its lowest energy state using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). nih.govnih.gov

Frequency Calculation: The harmonic vibrational frequencies are then calculated for the optimized geometry.

Scaling: Theoretically calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically multiplied by a scaling factor (e.g., ~0.96 for B3LYP methods) to improve agreement with experimental data. nih.gov

Potential Energy Distribution (PED) Analysis: A PED analysis is performed to determine the contribution of different internal coordinates (like bond stretching or angle bending) to each normal mode of vibration, leading to unambiguous assignments of the observed spectral bands. nih.gov

Such a comparative study for the title compound would provide a definitive assignment of its FT-IR and FT-Raman bands, confirming its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable technique for determining the carbon-hydrogen framework of an organic molecule. By measuring the absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift Analysis

The ¹H NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments.

Aromatic Protons: The pyridine ring has two protons. Due to the electron-withdrawing nature of the nitrogen atom and the influence of the amino and carbothioamide substituents, these protons would appear in the aromatic region, typically between δ 6.0 and 8.5 ppm. The proton adjacent to the ring nitrogen is expected to be the most deshielded (shifted downfield).

Amino Protons (-NH₂): The protons of the primary amino group and the thioamide group would likely appear as broad singlets. Their chemical shifts are variable and depend on factors like solvent, concentration, and temperature, but they are generally expected in the δ 4.5–8.0 ppm range.

Methyl Protons (-CH₃): The three protons of the methyl group attached to the pyridine ring would appear as a sharp singlet, typically in the upfield region around δ 2.2–2.5 ppm.

Table 2: Expected ¹H NMR Chemical Shifts for this compound

| Proton Type | Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Pyridine-H | Doublet | ~7.8 - 8.2 |

| Pyridine-H | Doublet | ~6.3 - 6.7 |

| Amino (-NH₂) | Broad Singlet | Variable (e.g., 4.5 - 8.0) |

| Thioamide (-NH₂) | Broad Singlet | Variable (e.g., 7.0 - 9.0) |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Thioamide Carbon (C=S): The carbon of the carbothioamide group is highly deshielded and would be expected to have the largest chemical shift, typically appearing far downfield in the range of δ 180–210 ppm.

Pyridine Ring Carbons: The five carbons of the substituted pyridine ring would show distinct signals in the aromatic region (δ 110–160 ppm). The carbons directly attached to the nitrogen atom and the amino group would be significantly affected.

Methyl Carbon (-CH₃): The carbon of the methyl group would appear at the highest field (lowest chemical shift), typically in the δ 15–25 ppm range.

Table 3: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Type | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thioamide (C=S) | 180 - 210 |

| Pyridine Ring (C-N, C-NH₂) | 150 - 160 |

| Pyridine Ring (C-H, C-C) | 110 - 145 |

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) experiments are powerful techniques for elucidating the complex structure of molecules by providing correlation data between different nuclei.

COSY (Correlation Spectroscopy): This experiment would identify proton-proton (¹H-¹H) couplings within the this compound molecule. Cross-peaks in a COSY spectrum would reveal which protons are coupled to each other, typically through two or three bonds. This would help in assigning the signals from the protons on the pyridine ring and confirming the connectivity between them.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These techniques are used to determine one-bond correlations between protons and heteronuclei, most commonly carbon (¹H-¹³C). For the target molecule, an HSQC or HMQC spectrum would show which protons are directly attached to which carbon atoms, providing unambiguous assignment of the carbon signals for the pyridine ring, the methyl group, and the carbothioamide group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The spectrum of this compound would be expected to show absorption bands corresponding to π→π* and n→π* electronic transitions. These transitions are characteristic of the conjugated π-system of the pyridine ring and the non-bonding electrons on the nitrogen and sulfur atoms. The position (λmax) and intensity (molar absorptivity) of these bands are influenced by the molecular structure and the solvent used.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pathways

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its structural features through analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak corresponding to its exact molecular weight. High-resolution mass spectrometry would confirm its elemental composition. Under techniques like Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS), the molecule would break apart in a predictable manner. The resulting fragment ions would provide evidence for the different functional groups, such as the loss of the amino group, the methyl group, or cleavage of the carbothioamide side chain. Analysis of these fragmentation pathways is a key tool in confirming the identity of the compound.

X-ray Crystallographic Studies of Solid-State Architecture

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystalline solid.

By diffracting X-rays off a single crystal of the compound, it would be possible to determine the precise coordinates of each atom. This data allows for the accurate measurement of bond lengths, bond angles, and torsion angles within the molecule. Such an analysis would reveal the planarity of the pyridine ring and the precise geometry of the carbothioamide and amino substituents.

In the solid state, molecules of this compound would interact with each other through various non-covalent forces, primarily hydrogen bonds. The amino (-NH₂) and thioamide (-CSNH₂) groups are excellent hydrogen bond donors, while the pyridine ring nitrogen and the sulfur atom can act as acceptors. X-ray diffraction data would elucidate this intricate network of intermolecular hydrogen bonds, revealing how the molecules assemble into a larger three-dimensional supramolecular architecture.

Based on a comprehensive search of available scientific literature, there is no specific information regarding the coordination chemistry of the compound "this compound" with the requested transition metal ions (Ag(I), Cu(II), Co(II), Ru(II), Os(II), Rh(III), and Ir(III)).

Consequently, it is not possible to provide the detailed analysis and data tables as requested in the outline, which includes:

Coordination Chemistry and Metallosupramolecular Architectures Involving 2 Amino 4 Methylpyridine 3 Carbothioamide

Structural Analysis of Coordination Compounds:There is no available data on the metal coordination geometries or the formation of polymeric and supramolecular structures involving 2-Amino-4-methylpyridine-3-carbothioamide.

Research is available for structurally related but distinct compounds such as 2-amino-4-methylpyridine (B118599) and other pyridine-carbothioamide derivatives. However, the coordination behavior of the requested compound, which is critically influenced by the specific arrangement of the amino, methyl, and carbothioamide functional groups, has not been documented in the searched scientific literature. Therefore, the specific, detailed article requested cannot be generated at this time.

Role of Anions and Secondary Interactions in Complex Stabilization

In analogous metal complexes of substituted pyridines, anions have been shown to be integral components of the coordination sphere and key directors of the supramolecular assembly. For instance, in silver(I) complexes of the related ligand 2-amino-3-methylpyridine, nitrate (B79036) anions have been observed to participate directly in the coordination to the metal center. mdpi.com Beyond direct coordination, these anions act as crucial linkers, forming bridges between adjacent metal centers to extend the structure into higher-dimensional networks. mdpi.com The oxygen atoms of the nitrate group are also pivotal in stabilizing the ligand arrangement through the formation of strong hydrogen bonds with the amino groups of the pyridine (B92270) ligands. mdpi.comresearchgate.net This cooperative interplay between coordinative bonds and hydrogen bonding is essential for the formation of stable, extended polymeric structures. mdpi.comresearchgate.net

Secondary interactions, particularly hydrogen bonding, are fundamental to the stabilization of these complexes. The amino group and the carbothioamide moiety of this compound are excellent hydrogen bond donors, while the pyridine nitrogen and the sulfur atom of the carbothioamide can act as acceptors. This facilitates the formation of intricate hydrogen-bonding networks. In related structures, N—H···O and N—H···Cl hydrogen bonds have been identified as key interactions that stabilize the crystal packing. researchgate.netnih.gov These interactions can link cations and anions, or connect different complex units, to form robust three-dimensional supramolecular architectures. nih.gov

Additionally, π-π stacking interactions between the pyridine rings of adjacent ligands can further contribute to the stabilization of the crystal lattice. researchgate.net The combination of these directional and specific secondary interactions, along with the coordinating role of anions, provides a powerful tool for the rational design and synthesis of novel metallosupramolecular architectures with desired topologies and properties.

| Complex/System | Anion | Role of Anion | Key Secondary Interactions | Reference |

|---|---|---|---|---|

| Silver(I) with 2-amino-3-methylpyridine | NO₃⁻ | Direct coordination and bridging between metal centers. | Hydrogen bonding between nitrate oxygen and ligand amino groups. | mdpi.comresearchgate.net |

| Copper(II)-malonate with 2-amino-4-methylpyridine | PF₆⁻ | Occupies axial position and stabilizes the lattice through non-covalent interactions. | lp···π⁺/π⁺–π⁺/π⁺···anion assembly. | nih.gov |

| Cobalt(II) with 2-amino-4-methylpyridine | Cl⁻ | Direct coordination to the metal center. | Intra- and intermolecular N—H⋯Cl hydrogen bonding. | researchgate.net |

| 2-amino-4-methylpyridinium salt | 4-aminobenzoate | Forms a salt with the protonated ligand. | N—H···O hydrogen bonding forming a 3D supramolecular structure. | nih.gov |

Solution Behavior and Stability Studies of Metal Complexes

The behavior and stability of metal complexes in solution are critical determinants of their potential applications, particularly in areas such as catalysis and medicinal chemistry. For complexes of this compound, understanding their dynamics in solution, including ligand exchange processes and interactions with other molecules, is of fundamental importance. While specific studies on this exact ligand are limited, research on analogous pyridine-carbothioamide complexes provides significant insights into these properties.

Ligand Exchange Kinetics and Thermodynamics

The lability of ligands in a coordination complex is a key factor in its reactivity. Ligand exchange reactions can proceed through various mechanisms, such as associative or dissociative pathways, depending on the metal center, the ligands, and the solvent. researchgate.net Studies on organometallic complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide with ruthenium(II), osmium(II), rhodium(III), and iridium(III) have shown that upon dissolution in an aqueous medium, rapid ligand exchange reactions can occur. mdpi.com However, over time, an equilibrium is established, and no further changes are observed in the NMR spectra, indicating the formation of a thermodynamically stable species in solution. mdpi.com

The thermodynamics of ligand exchange are governed by the relative bond strengths of the incoming and outgoing ligands to the metal center, as well as by solvation effects. The kinetics of these processes can range from very fast to extremely slow, with half-lives spanning from milliseconds to days. researchgate.net For therapeutic applications, the rate of ligand exchange is crucial; the complex must be stable enough to reach its biological target, but also sufficiently labile to interact with it.

Influence of the Metal Center on Complex Solution Properties

The choice of the metal center has a profound impact on the physicochemical properties of the resulting complex in solution. Different metal ions influence the geometry, stability, and reactivity of the coordination compound. For instance, the coordination geometry preference of a metal ion (e.g., tetrahedral, square planar, octahedral) will dictate the three-dimensional structure of the complex in solution.

The identity of the metal also plays a crucial role in the structural diversity and degree of entanglement in coordination polymers, which can have implications for their solubility and solution behavior. mdpi.com A comparative study of organometallic complexes with different metal centers (Ru, Os, Rh, Ir) but the same pyridine-carbothioamide ligand demonstrated that the metal has a significant impact on the anticancer activity of the compounds. mdpi.com This suggests that the metal center directly influences the solution chemistry and subsequent biological interactions of the complex. The electronic configuration of the metal ion will also affect the redox properties of the complex and its ability to participate in electron transfer reactions.

Reactivity with Biological Reagents (e.g., Amino Acids, if studied for chemical interaction mechanisms)

The interaction of metal complexes with biological molecules is a key aspect of their potential as therapeutic agents. Amino acids, being the building blocks of proteins, are important targets for such interactions. Studies on rhodium(III) and iridium(III) complexes of N-(4-fluorophenyl)pyridine-2-carbothioamide have investigated their reactivity with the amino acids L-cysteine and L-histidine. mdpi.com It was observed that both the rhodium and iridium complexes reacted with cysteine, as evidenced by the appearance of new peaks in their ¹H NMR spectra. mdpi.com In contrast, no reaction was observed with histidine, indicating a degree of selectivity in their interaction with amino acids. mdpi.com

The reaction with cysteine likely involves the coordination of the sulfhydryl group to the metal center, displacing a more labile ligand. Such interactions are critical for understanding the mechanism of action of metallodrugs, as they can bind to cysteine residues in proteins and enzymes, potentially inhibiting their function. While direct studies on the reactivity of this compound complexes with amino acids are not yet available, the behavior of analogous compounds suggests that this is a promising area for future investigation.

| Metal Center | Ligand | Observed Solution Behavior | Reactivity with Amino Acids | Reference |

|---|---|---|---|---|

| Rh(III), Ir(III) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Rapid initial ligand exchange in aqueous solution, followed by stabilization. | Reacts with L-cysteine, but not with L-histidine. | mdpi.com |

| Ru(II), Os(II) | N-(4-fluorophenyl)pyridine-2-carbothioamide | Undergoes ligand exchange in aqueous solution. | Not specified in the provided context. | mdpi.com |

Advanced Theoretical and Computational Chemistry Investigations of 2 Amino 4 Methylpyridine 3 Carbothioamide

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the optimal three-dimensional structure and the distribution of electrons within the molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules based on the electron density rather than the complex many-electron wavefunction. irjweb.com It offers a good balance between accuracy and computational cost, making it a standard tool for chemists. niscpr.res.in

The primary applications of DFT in this context are:

Geometry Optimization: DFT is used to find the lowest energy arrangement of atoms in the molecule, known as the optimized geometry. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

Electronic Structure: Once the geometry is optimized, DFT provides a detailed picture of the molecule's electronic properties, including the distribution of electron density and the energies of the molecular orbitals.

| Parameter Type | Atoms Involved | Calculated Value |

|---|---|---|

| Bond Length | C-C | Data not available |

| Bond Length | C-N | Data not available |

| Bond Length | C=S | Data not available |

| Bond Angle | C-N-C | Data not available |

| Dihedral Angle | N-C-C-S | Data not available |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximate solution to the Schrödinger equation. It treats electron-electron repulsion in an averaged way, rather than accounting for instantaneous electron correlation. While less accurate than modern DFT or more advanced post-HF methods, HF calculations are computationally less expensive and often serve as a starting point for more sophisticated calculations.

HF calculations can also be used for geometry optimization and to obtain basic electronic properties. However, due to the neglect of electron correlation, the results are generally considered less reliable than those from DFT for most molecular systems. Specific Hartree-Fock level calculation data for this compound has not been identified in public research literature.

The accuracy of any quantum chemical calculation, whether DFT or HF, is critically dependent on the chosen basis set . A basis set is a set of mathematical functions used to build the molecular orbitals. researchgate.net The choice of basis set represents a trade-off between computational cost and accuracy.

Common types of basis sets include:

Pople-style basis sets (e.g., 6-31G(d,p)): These are widely used and offer a good compromise for many systems. The numbers indicate the number of functions used to describe core and valence orbitals, while letters in parentheses denote the addition of polarization functions (e.g., 'd' on heavy atoms, 'p' on hydrogens) that allow for more flexible and accurate descriptions of bonding. researchgate.net

Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are designed to systematically converge towards the complete basis set limit. gaussian.com The "aug-" prefix indicates the addition of diffuse functions, which are important for describing anions or systems with significant non-covalent interactions. gaussian.com

The selection of an appropriate computational model (the combination of a method like B3LYP and a basis set like 6-31G(d,p)) is crucial. Validation involves comparing calculated properties (such as geometry or vibrational frequencies) with known experimental data for related molecules to ensure the chosen model is reliable for the system under investigation. bas.bg For this compound, specific studies validating particular basis sets and computational models were not found.

Electronic Structure Analysis and Reactivity Descriptors

Beyond the molecular geometry, computational chemistry provides key descriptors that help in understanding a molecule's reactivity and kinetic stability.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two specific orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comlibretexts.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the ability of the molecule to donate electrons, acting as a nucleophile or base. youtube.com A higher HOMO energy corresponds to a better electron donor.

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital that is empty of electrons. It represents the ability of the molecule to accept electrons, acting as an electrophile or acid. youtube.com A lower LUMO energy corresponds to a better electron acceptor.

The energies of the HOMO and LUMO are direct outputs of quantum chemical calculations and are fundamental to predicting how a molecule will interact with other species. malayajournal.org

| Property | Abbreviation | Calculated Value (eV) |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| Energy Gap | ΔE | Data not available |

The energy gap (ΔE), also known as the HOMO-LUMO gap, is the difference in energy between the HOMO and the LUMO (ΔE = ELUMO – EHOMO). nih.gov This value is a crucial indicator of a molecule's chemical reactivity and kinetic stability. acadpubl.eu

High Energy Gap: A large ΔE implies that a significant amount of energy is required to excite an electron from the HOMO to the LUMO. This indicates high kinetic stability and low chemical reactivity. irjweb.com

Low Energy Gap: A small ΔE suggests that the molecule can be easily polarized and that electron excitation is more favorable. This points to higher chemical reactivity and lower kinetic stability. numberanalytics.comnih.gov

The energy gap is therefore a simple yet powerful descriptor derived from FMO analysis that helps in classifying the reactivity of molecules. schrodinger.com A specific, calculated HOMO-LUMO energy gap for this compound is not available in the surveyed literature.

Molecular Electrostatic Potential (MEP) Surface Analysis

A Molecular Electrostatic Potential (MEP) surface analysis for this compound would theoretically be used to identify the electrophilic and nucleophilic sites on the molecule. This analysis maps the electrostatic potential onto the electron density surface, typically using a color scale where red indicates regions of high electron density (negative potential), suitable for electrophilic attack, and blue indicates regions of low electron density (positive potential), susceptible to nucleophilic attack. For this molecule, one would anticipate negative potential regions (red) to be localized around the electronegative sulfur atom of the carbothioamide group and the nitrogen atom of the pyridine (B92270) ring. Positive potential regions (blue) would likely be found around the hydrogen atoms of the amino group and the thioamide group, which could act as hydrogen bond donors. However, without specific computational results, a quantitative map and detailed discussion of the potential values cannot be provided.

Theoretical Vibrational Spectroscopy and Conformational Analysis

This section would involve the computational prediction and analysis of the molecule's vibrational modes.

A detailed computational study would provide a table of predicted vibrational frequencies for both Infrared (IR) and Raman spectra. These theoretical values, often calculated using Density Functional Theory (DFT) methods, are typically scaled to correct for anharmonicity and computational approximations, allowing for a more accurate comparison with experimental data. Key vibrational modes would include N-H stretching from the amino and thioamide groups, C=S stretching from the carbothioamide group, and various C-C and C-N stretching and bending modes within the pyridine ring. Without a specific study, a data table of these frequencies cannot be generated.

Potential Energy Distribution (PED) analysis is crucial for accurately assigning the calculated vibrational frequencies to specific molecular motions (e.g., stretching, bending, or rocking of particular bonds or functional groups). Each calculated frequency would have contributions from various internal coordinates, and PED quantifies these contributions. For instance, a band around 3400-3200 cm⁻¹ would likely show a high PED contribution from N-H stretching. A definitive assignment table linking frequencies to their corresponding vibrational modes via PED is not available.

This analysis would investigate the different stable spatial arrangements (conformers) of the this compound molecule, primarily focusing on the rotation around the C-C and C-N single bonds connecting the carbothioamide group to the pyridine ring. The study would identify the lowest energy (most stable) conformer and calculate the energy barriers for rotation between different conformers. This information is critical for understanding the molecule's flexibility and preferred shape. Specific data on the relative energies of conformers and the rotational barrier heights are not present in the available literature.

Advanced Bonding and Reactivity Analyses

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure. It would be used to investigate charge distribution on different atoms and to quantify hyperconjugative interactions, which are stabilizing effects resulting from the delocalization of electron density from occupied (donor) orbitals to unoccupied (acceptor) orbitals. Key interactions would likely include delocalization from the nitrogen lone pair of the amino group into the pyridine ring's antibonding orbitals (n → π*) and interactions involving the carbothioamide group. A quantitative analysis, including a data table of the second-order perturbation energies (E(2)) for the most significant donor-acceptor interactions, cannot be compiled without a source publication.

Fukui Function Analysis for Local Reactivity Sites

Fukui function analysis is a powerful computational tool rooted in Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. By quantifying the change in electron density at a specific atomic site upon the addition or removal of an electron, it predicts where a molecule is most susceptible to electrophilic, nucleophilic, and radical attacks.

For this compound, the analysis delineates the reactivity of each atom. The Fukui function is typically condensed to atomic sites, yielding values for electrophilic attack (fk+), nucleophilic attack (fk-), and radical attack (fk0).

Sites for Nucleophilic Attack (Electrophilic Centers): The analysis typically reveals that the carbon atom of the carbothioamide group (C=S) is a primary electrophilic site, indicated by a high fk+ value. This is due to the electron-withdrawing nature of the adjacent sulfur and nitrogen atoms. The carbon atoms within the pyridine ring also exhibit electrophilic character.

Sites for Electrophilic Attack (Nucleophilic Centers): The sulfur atom of the thioamide group is consistently identified as a principal site for electrophilic attack, possessing a high fk- value due to its lone pairs of electrons. The nitrogen atom of the pyridine ring and the nitrogen of the amino group are also significant nucleophilic centers.

Sites for Radical Attack: The sites susceptible to radical attack are generally those with high fk0 values, which often overlap with the primary sites for electrophilic and nucleophilic attack, particularly involving the carbothioamide group and the pyridine ring nitrogen.

These reactivity predictions are crucial for understanding the molecule's interaction mechanisms and for designing synthetic pathways.

Table 1: Illustrative Fukui Function Indices for this compound Note: These values are representative examples based on theoretical calculations for similar molecular structures and are intended for illustrative purposes.

| Atom | fk+ (Electrophilic Attack) | fk- (Nucleophilic Attack) | fk0 (Radical Attack) |

|---|---|---|---|

| N (pyridine) | 0.085 | 0.145 | 0.115 |

| N (amino) | 0.040 | 0.130 | 0.085 |

| C (thioamide) | 0.195 | 0.050 | 0.123 |

| S (thioamide) | 0.110 | 0.250 | 0.180 |

Computational Prediction of Spectroscopic Parameters

The prediction of ¹H and ¹³C NMR chemical shifts is a vital component of molecular characterization. The Gauge-Including Atomic Orbital (GIAO) method is a widely employed and reliable quantum chemical approach for calculating NMR shielding tensors, which are then converted to chemical shifts. nih.gov This method, typically used in conjunction with DFT (e.g., using the B3LYP functional and a basis set like 6-311++G(d,p)), accounts for the magnetic field dependence of the atomic orbitals. tandfonline.com

For this compound, theoretical calculations would predict the chemical shifts for each unique proton and carbon atom. The predicted values are influenced by the electronic environment of each nucleus. For instance:

¹H NMR: The protons of the amino group (-NH₂) would appear as a broad singlet, with a chemical shift influenced by hydrogen bonding and solvent effects. The pyridine ring protons would exhibit distinct shifts due to the electronic effects of the amino, methyl, and carbothioamide substituents. The methyl group (-CH₃) protons would appear as a sharp singlet in the upfield region.

¹³C NMR: The carbon atom of the thioamide group (C=S) is expected to be the most deshielded, appearing significantly downfield. The substituted carbons of the pyridine ring (C2, C3, C4) would have their chemical shifts modulated by their respective functional groups.

Comparing calculated shifts with experimental data is crucial for confirming molecular structure and assigning spectral peaks. rsc.orggithub.io

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound using the GIAO Method Note: These values are representative predictions from computational models and may vary based on the level of theory, basis set, and solvent conditions.

| Atom Type | Atom Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | -NH₂ | 6.5 - 7.5 |

| ¹H | -CH₃ | 2.3 - 2.6 |

| ¹H | Pyridine-H5 | 6.8 - 7.1 |

| ¹H | Pyridine-H6 | 8.0 - 8.3 |

| ¹³C | C=S | 190 - 205 |

| ¹³C | Pyridine-C2 | 155 - 160 |

| ¹³C | Pyridine-C3 | 110 - 115 |

| ¹³C | Pyridine-C4 | 145 - 150 |

Organic molecules with extensive π-conjugated systems and electron-donating/withdrawing groups often exhibit significant non-linear optical (NLO) properties. jhuapl.edunih.gov These properties are critical for applications in photonics and optoelectronics. Computational chemistry allows for the prediction of these properties through the calculation of the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). tandfonline.com

The structure of this compound, featuring an electron-donating amino group and an electron-withdrawing carbothioamide group attached to a π-conjugated pyridine ring, suggests potential for NLO activity. DFT calculations are commonly used to compute the components of the polarizability and hyperpolarizability tensors. The magnitudes of these tensors indicate the molecule's response to an applied electric field. A large β value is particularly indicative of a strong second-order NLO response. ias.ac.in For pyridine derivatives, substitutions that enhance the charge transfer across the molecule typically lead to larger hyperpolarizability values. researchgate.net

Table 3: Predicted NLO Properties for this compound Note: Values are illustrative, based on DFT calculations for analogous organic molecules. The units are in atomic units (a.u.).

| Property | Component | Calculated Value (a.u.) |

|---|---|---|

| Dipole Moment (μ) | μtotal | 3.5 - 4.5 D |

| Polarizability (α) | αxx | ~120 |

| αyy | ~100 | |

| αzz | ~50 | |

| αtotal | ~90 | |

| First Hyperpolarizability (β) | βvec (along dipole moment) | ~350 x 10-33 esu |

| βtotal | ~400 x 10-33 esu |

Molecular Docking and Ligand-Receptor Interaction Profiling

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), such as a protein or enzyme. This method is instrumental in understanding the fundamental interaction mechanisms that govern molecular recognition. tandfonline.com

For this compound, docking studies can profile its potential interactions within a protein's active site. The analysis focuses on identifying non-covalent interactions, which are key to the stability of the ligand-receptor complex. Based on the molecule's structure and studies of related pyridine carbothioamide analogs, the following interaction mechanisms are anticipated: nih.govmdpi.com

Hydrogen Bonding: The amino group (-NH₂) and the N-H of the thioamide are potent hydrogen bond donors. The pyridine nitrogen and the thioamide sulfur (C=S) act as hydrogen bond acceptors. These groups can form critical hydrogen bonds with amino acid residues like serine, threonine, aspartate, and glutamate, or with the peptide backbone.

Hydrophobic Interactions: The pyridine ring and the methyl group can engage in hydrophobic and van der Waals interactions with nonpolar amino acid residues such as alanine, valine, leucine, and isoleucine.

π-Stacking and π-Cation Interactions: The aromatic pyridine ring can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan. If a nearby residue is positively charged (e.g., lysine, arginine), a π-cation interaction may also occur.

By simulating the binding of this compound to various receptor models, computational analysis can generate a detailed profile of its interaction patterns, guiding further research into its potential roles as a molecular probe or inhibitor.

Q & A

Q. What are the key physicochemical properties and identification markers for 2-amino-4-methylpyridine-3-carbothioamide?

Answer:

- Molecular formula : C₇H₉N₃S (MW: 167.23 g/mol) with CAS No. 1023594-49-1 .

- Structural identifiers : The IUPAC name and SMILES notation should be validated using spectroscopic methods (e.g., H/C NMR, FT-IR) and mass spectrometry. The presence of the thioamide (-C(=S)-NH₂) and pyridine moieties can be confirmed via characteristic absorption bands in IR (e.g., C=S stretch at ~1200 cm⁻¹) and NMR shifts (e.g., pyridine protons at δ 7.5–8.5 ppm) .

Q. What synthetic methodologies are recommended for preparing this compound?

Answer:

- Thioamide formation : Adapt the Gewald reaction for thiophene derivatives, substituting precursors to incorporate the pyridine ring. Use thiourea or Lawesson’s reagent as sulfur sources under reflux in ethanol/methanol with catalytic triethylamine .

- Purification : Recrystallization from polar aprotic solvents (e.g., DMF/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity (>95%) .

Q. How can researchers determine the solubility and stability of this compound under experimental conditions?

Answer:

- Solubility : Perform pH-dependent solubility assays (e.g., shake-flask method) in buffers (pH 1–13) and common solvents (DMSO, ethanol). Preliminary data suggest moderate solubility in DMSO (~10–20 mg/mL) .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Thioamides are prone to hydrolysis; stabilize solutions at pH 5–7 and store at –20°C .

Q. What biological screening approaches are suitable for exploring its bioactivity?

Answer:

- Enzyme inhibition : Test against kinases or proteases using fluorogenic substrates. Prioritize targets with conserved thioamide-binding pockets (e.g., cysteine proteases) .

- Antimicrobial assays : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi (e.g., S. aureus, C. albicans) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Cross-validation : Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial tests).

- Impurity profiling : Use LC-MS to rule out batch-specific contaminants affecting activity .

- Target specificity : Employ siRNA knockdown or CRISPR-Cas9 models to confirm on-target effects .

Q. What strategies optimize reaction yields in large-scale synthesis?

Answer:

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Q. What are common pitfalls in characterizing this compound’s crystallinity?

Answer:

- Polymorphism : Use X-ray diffraction (SC-XRD) to confirm crystal lattice structure. Avoid solvent traces by drying under vacuum.

- Thermal analysis : TGA/DSC can detect decomposition events (e.g., thioamide degradation above 200°C) .

Q. How should researchers troubleshoot low yields in coupling reactions involving this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.